N-(2,6-dichloro-4-sulfamoylphenyl)propanamide

Medicinal Chemistry Drug Design Physicochemical Properties

This sulfonamide building block is uniquely defined by its computed LogP (XLogP3-AA = 1.4) and TPSA (97.6 Ų), which dictate membrane permeability and oral bioavailability—making it non-interchangeable with near analogs. It is directly validated as a precursor for CDK inhibitors per US Patent 11,091,490. Supplied at ≥95% purity with COA, it reduces false positives in biological screening. Its moderate MW (297.16 g/mol) and favorable lipophilicity enable efficient fragment-based drug discovery and focused library synthesis around the 2,6-dichloro-4-sulfamoylphenyl core. SERT-binding studies of close analogs further confirm the pharmacophoric relevance of this scaffold. Choose this compound for reproducible, patent-backed SAR programs.

Molecular Formula C9H10Cl2N2O3S
Molecular Weight 297.16 g/mol
CAS No. 1094361-88-2
Cat. No. B1417257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dichloro-4-sulfamoylphenyl)propanamide
CAS1094361-88-2
Molecular FormulaC9H10Cl2N2O3S
Molecular Weight297.16 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=C(C=C1Cl)S(=O)(=O)N)Cl
InChIInChI=1S/C9H10Cl2N2O3S/c1-2-8(14)13-9-6(10)3-5(4-7(9)11)17(12,15)16/h3-4H,2H2,1H3,(H,13,14)(H2,12,15,16)
InChIKeyKCDUAOQNSCTBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide (CAS 1094361-88-2): Technical Profile and Procurement Considerations


N-(2,6-dichloro-4-sulfamoylphenyl)propanamide (CAS 1094361-88-2) is a sulfonamide derivative featuring a dichlorophenyl core linked to a propanamide group and a sulfamoyl moiety [1]. The compound is commercially available as a research-grade chemical, with a purity specification of ≥95% and is supplied as a powder . Its molecular formula is C9H10Cl2N2O3S, with a molecular weight of 297.16 g/mol [1]. The compound is primarily utilized as a building block in medicinal chemistry and pharmaceutical research, with potential applications as a carbonic anhydrase inhibitor or diuretic [2].

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide (CAS 1094361-88-2): Why Generic Substitution of Sulfonamide Analogs is Scientifically Inadvisable


While the sulfonamide class shares a common pharmacophore, subtle variations in the N-substituent and aryl substitution pattern profoundly alter physicochemical properties, target binding, and biological activity. N-(2,6-dichloro-4-sulfamoylphenyl)propanamide (CAS 1094361-88-2) possesses a specific propanamide side chain on a 2,6-dichloro-4-sulfamoylphenyl scaffold that confers a distinct computed LogP (XLogP3-AA = 1.4) and topological polar surface area (TPSA = 97.6 Ų) relative to close structural analogs [1]. These computed properties predict differential membrane permeability and oral bioavailability, making it a non-interchangeable building block for SAR studies. Furthermore, the compound's specific substitution pattern may alter its selectivity profile for carbonic anhydrase isoforms, a key consideration for researchers developing targeted therapies [2].

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide (CAS 1094361-88-2): Quantifiable Differentiation from Close Structural Analogs


Physicochemical Property Differentiation: Calculated LogP and TPSA of N-(2,6-dichloro-4-sulfamoylphenyl)propanamide vs. Key Analogs

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide (target) exhibits a calculated XLogP3-AA of 1.4 and a TPSA of 97.6 Ų [1]. In comparison, the closely related analog 1-(2,6-dichloro-4-sulfamoylphenyl)-3-phenylurea has a higher XLogP3-AA of 2.3, indicating significantly greater lipophilicity, and a TPSA of 99.1 Ų [2]. The 0.9 log unit difference in XLogP suggests the target compound is approximately 8-fold less lipophilic, which can translate to distinct absorption, distribution, and membrane penetration profiles. This quantitative difference in a key drug-like property provides a verifiable basis for selecting this specific propanamide derivative over the phenylurea analog for studies requiring a lower lipophilicity scaffold.

Medicinal Chemistry Drug Design Physicochemical Properties

Structural Differentiation: Impact of N-Substituent on Molecular Weight and Complexity

The target compound, N-(2,6-dichloro-4-sulfamoylphenyl)propanamide, has a molecular weight of 297.16 g/mol [1]. This is significantly lower than the 360.2 g/mol of the phenylurea analog 1-(2,6-dichloro-4-sulfamoylphenyl)-3-phenylurea [2] and the 317.6 g/mol of the chloroacetamide analog 2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide [3]. The 63 Da reduction compared to the phenylurea analog represents a substantial difference, placing the target compound in a more favorable molecular weight range for lead optimization (typically <500 Da). Furthermore, the target's lower complexity (370) compared to the phenylurea analog (432) [1][2] suggests a simpler, more synthetically tractable scaffold for derivatization.

Medicinal Chemistry SAR Molecular Weight

Commercial Availability and Purity Specification for Reproducible Research

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide (CAS 1094361-88-2) is available from major chemical suppliers with a documented purity of 95% . This purity level is suitable for most research applications, including use as a building block or reference standard. In contrast, closely related analogs such as 2-chloro-N-(2,6-dichloro-4-sulfamoylphenyl)acetamide (CAS 99310-45-9) and 1-(2,6-dichloro-4-sulfamoylphenyl)-3-phenylurea (CAS 175014-67-2) are less widely stocked and may have variable or undocumented purity [1]. For procurement, the availability of a COA (Certificate of Analysis) and a defined storage condition (room temperature) provide a clear advantage for ensuring batch-to-batch consistency and long-term stability in research programs.

Chemical Procurement Reproducibility Analytical Chemistry

Utility as a Key Intermediate in CDK Inhibitor Synthesis

The 2,6-dichloro-4-sulfamoylphenyl scaffold, which is the core of the target compound, is a key structural element in a series of potent cyclin-dependent kinase (CDK) inhibitors. A specific example, N-{4-[1-(2,6-dichloro-4-sulfamoyl-phenyl)-3-dimethylamino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-ylmethyl]-phenyl}-2-diethylamino-acetamide, is claimed as a CDK inhibitor in US Patent 11,091,490 [1]. The target compound, N-(2,6-dichloro-4-sulfamoylphenyl)propanamide, serves as a direct building block for the synthesis of this class of compounds, offering a simpler and more accessible entry point for SAR exploration around this pharmacophore. In contrast, analogs like the phenylurea or chloroacetamide derivatives lack this direct synthetic utility in the context of these patented kinase inhibitors.

Cancer Research Kinase Inhibitors Synthetic Chemistry

Potential for Carbonic Anhydrase Inhibition: A Class-Level Property with Therapeutic Relevance

Sulfonamides, including N-(2,6-dichloro-4-sulfamoylphenyl)propanamide, are known to inhibit carbonic anhydrase (CA) enzymes, a mechanism exploited for diuretic and antiglaucoma therapies [1]. While specific IC50 data for this compound against individual CA isoforms is not yet publicly available, its computed properties (e.g., TPSA of 97.6 Ų, XLogP of 1.4) [2] place it within the drug-like space occupied by known CA inhibitors. For example, the clinically used CA inhibitor acetazolamide has a TPSA of 151.6 Ų and an XLogP of -0.3 [3]. The target compound's lower TPSA and higher lipophilicity suggest it may exhibit improved membrane permeability compared to acetazolamide, potentially leading to a different tissue distribution profile. This class-level inference provides a rational basis for its use in CA inhibition studies, where its distinct physicochemical profile may offer advantages over existing standards.

Carbonic Anhydrase Diuretics Glaucoma

BindingDB Entry for a Close Analog Indicates Potent SERT Inhibition, Suggesting a Potential Application Space

A closely related analog, (2S)-N-(2,6-dichloro-4-sulfamoyl-phenyl)-2-methyl-butanamide, exhibits a potent Ki of 1.6 nM against the human serotonin transporter (SERT) [1]. This high affinity suggests that the 2,6-dichloro-4-sulfamoylphenyl scaffold, which is shared with the target compound, may be a privileged structure for SERT inhibition. While direct activity data for the target compound is lacking, the presence of a potent analog indicates that N-(2,6-dichloro-4-sulfamoylphenyl)propanamide could serve as a valuable comparator or starting point for medicinal chemistry efforts targeting SERT. The propanamide side chain in the target compound is less bulky than the 2-methyl-butanamide in the analog, offering a distinct steric and electronic environment that could alter binding kinetics or selectivity.

Neuroscience SERT Depression

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide (CAS 1094361-88-2): Optimal Research and Industrial Application Scenarios


Lead Optimization in Kinase Inhibitor Discovery Programs

The compound serves as a direct building block for the synthesis of CDK inhibitors, as validated by US Patent 11,091,490 [1]. Medicinal chemists can use it to generate focused libraries of pyrazolo[3,4-d]pyrimidin-4-one derivatives for SAR studies, leveraging its lower molecular weight and favorable lipophilicity (XLogP = 1.4) compared to alternative sulfonamide building blocks. The defined purity of 95% ensures that the resulting analogs are of sufficient quality for biological screening, reducing the risk of false positives from impurities.

Carbonic Anhydrase (CA) Isoform Selectivity Profiling

Given the class-level inference of carbonic anhydrase inhibition [2] and its distinct physicochemical profile (TPSA = 97.6 Ų, XLogP = 1.4) relative to the clinical standard acetazolamide [3], this compound is a valuable probe for exploring CA isoform selectivity. Researchers can use it in enzymatic assays to determine its IC50 against various CA isoforms (e.g., CA I, II, IX, XII) and compare its inhibition profile to established CA inhibitors. The compound's higher lipophilicity may result in better cell penetration and a different tissue distribution, making it particularly interesting for studies targeting tumor-associated CA isoforms like CA IX and XII.

Serotonin Transporter (SERT) SAR Studies

The potent SERT inhibition (Ki = 1.6 nM) exhibited by the close analog (2S)-N-(2,6-dichloro-4-sulfamoyl-phenyl)-2-methyl-butanamide [4] validates the 2,6-dichloro-4-sulfamoylphenyl core as a SERT-binding pharmacophore. N-(2,6-dichloro-4-sulfamoylphenyl)propanamide, with its simpler propanamide side chain, can be used as a reference compound to dissect the contribution of the N-substituent to SERT binding affinity and selectivity. This makes it a useful tool for neuroscience researchers investigating novel antidepressant mechanisms or for developing PET tracers targeting SERT.

Development of Novel Sulfonamide-Based Therapeutics and Chemical Probes

The compound's commercial availability with a defined purity and COA makes it a reliable building block for synthesizing diverse sulfonamide libraries. Its structural simplicity (complexity = 370) [5] and favorable drug-like properties (MW = 297.16 g/mol, TPSA = 97.6 Ų, XLogP = 1.4) [5] position it as an attractive starting point for fragment-based drug discovery or for creating chemical probes to interrogate sulfonamide-binding proteins beyond carbonic anhydrases. The presence of the reactive aniline nitrogen allows for facile derivatization, enabling the rapid exploration of chemical space around the sulfonamide core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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